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Introduction

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATS)
p300 and its paralog, CREB-binding protein (CBP).[1][2] These enzymes play a crucial role in
chromatin remodeling and gene transcription by catalyzing the acetylation of histone and non-
histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of
various cancers, making them attractive therapeutic targets. C646 competitively inhibits the
acetyl-CoA binding site of p300/CBP, leading to a reduction in histone acetylation and the
subsequent modulation of gene expression programs involved in cell proliferation, cell cycle
progression, and apoptosis.[1][3] These application notes provide an overview of the C646
mechanism of action and detailed protocols for its use in cancer research.

Mechanism of Action

C646 exerts its anti-tumor effects by inhibiting the histone acetyltransferase activity of p300 and
CBP.[1][2] This inhibition leads to a decrease in the acetylation of histone proteins, particularly
at lysine residues on histone H3 and H4.[1][3] Hypoacetylation of histones results in a more
condensed chromatin structure, rendering DNA less accessible to transcription factors and
leading to the repression of target gene expression.

Key signaling pathways affected by C646-mediated p300/CBP inhibition include:

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b8037948?utm_src=pdf-interest
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.researchgate.net/publication/320573561_Histone_acetyltransferase_p300CBP_inhibitor_C646_blocks_the_survival_and_invasion_pathways_of_gastric_cancer_cell_lines
https://m.youtube.com/watch?v=uA2coCHpH0A
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.researchgate.net/publication/320573561_Histone_acetyltransferase_p300CBP_inhibitor_C646_blocks_the_survival_and_invasion_pathways_of_gastric_cancer_cell_lines
https://www.graphviz.org/pdf/dotguide.pdf
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.researchgate.net/publication/320573561_Histone_acetyltransferase_p300CBP_inhibitor_C646_blocks_the_survival_and_invasion_pathways_of_gastric_cancer_cell_lines
https://m.youtube.com/watch?v=uA2coCHpH0A
https://www.researchgate.net/publication/320573561_Histone_acetyltransferase_p300CBP_inhibitor_C646_blocks_the_survival_and_invasion_pathways_of_gastric_cancer_cell_lines
https://www.graphviz.org/pdf/dotguide.pdf
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8037948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Cell Cycle Regulation: C646 has been shown to induce cell cycle arrest, often at the G1 or
G2/M phase, in various cancer cell lines.[4][5][6] This is achieved by downregulating the
expression of key cell cycle regulatory proteins such as cyclin D1, CDK1, and cyclin B1.[3][6]

e Apoptosis Induction: C646 promotes programmed cell death in cancer cells by modulating
the expression of pro- and anti-apoptotic proteins.[1][3][4] For instance, it can lead to the
upregulation of Bax and downregulation of Bcl-2.[3]

o NF-kB Pathway: The NF-kB signaling pathway, which is constitutively active in many cancers
and promotes cell survival and proliferation, is a key target of p300/CBP. C646 can inhibit
NF-kB activity by preventing the p300/CBP-mediated acetylation of NF-kB subunits.[1][7]

» Androgen Receptor (AR) Signaling: In prostate cancer, C646 has been shown to interfere
with the androgen receptor (AR) pathway, contributing to its anti-tumor effects.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of C646

Parameter Value Source

p300/CBP Histone
Target [11[2]
Acetyltransferase

] Competitive inhibitor of the
Mechanism o [1]
acetyl-CoA binding site

Ki (p300) 400 nM (cell-free assay) [1112]

Table 2: IC50 Values of C646 in Various Cancer Cell
Lines
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Cell Line Cancer Type IC50 (pM) Assay Duration
) Acute Myeloid
Kasumi-1 ) ~15 72h
Leukemia
Acute Myeloid
SKNO-1 ) ~20 72h
Leukemia
SGC-7901 Gastric Cancer ~12.5 24h
MKN45 Gastric Cancer ~15 24h
MGC-803 Gastric Cancer ~10 24h
BGC-823 Gastric Cancer ~12.5 24h
KATO Il Gastric Cancer ~17.5 24h
PSN1 Pancreatic Cancer ~30 72h
MIAPaCa2 Pancreatic Cancer ~35 72h
Pancl Pancreatic Cancer ~40 48h

Note: IC50 values can vary depending on the specific experimental conditions, including the

cell line, assay type, and duration of drug exposure.

Experimental Protocols

In Vitro Cell Viability Assay (MTT/CCK-8)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of C646 in

cancer cell lines.

Materials:

e Cancer cell line of interest

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

e C646 (dissolved in DMSO to create a stock solution, e.g., 10 mM)
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o 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting
Kit-8) solution

e DMSO (for dissolving formazan crystals in MTT assay)
e Microplate reader
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
uL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for
cell attachment.

o C646 Treatment: Prepare serial dilutions of C646 in complete medium from the stock
solution. A typical concentration range to testis 0, 1, 5, 10, 20, 40, 80 uM. Remove the old
medium from the wells and add 100 pL of the medium containing the different concentrations
of C646. Include a vehicle control (DMSO) at the same concentration as the highest C646
concentration.

 Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
o Cell Viability Measurement:

o For MTT assay: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
4 hours at 37°C. After incubation, carefully remove the medium and add 100 pL of DMSO
to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure
complete dissolution.

o For CCK-8 assay: Add 10 pL of CCK-8 solution to each well and incubate for 1-4 hours at
37°C, according to the manufacturer's instructions.

» Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm
for MTT, 450 nm for CCK-8) using a microplate reader.
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» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the percentage of viability against the log of the C646 concentration and
determine the IC50 value using a suitable software.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of C646 on the cell cycle distribution of
cancer cells.

Materials:

» Cancer cell line of interest

o Complete cell culture medium

o C646

o 6-well plates

e Phosphate-buffered saline (PBS)
e Trypsin-EDTA

e 70% ethanol (ice-cold)

e Propidium lodide (PI) staining solution (containing RNase A)
e Flow cytometer

Procedure:

o Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80%
confluency at the time of harvesting. After 24 hours, treat the cells with C646 at a desired
concentration (e.g., 10-40 uM) or with vehicle (DMSO) for 24 or 48 hours.

e Cell Harvesting:

o Collect the floating cells from the medium.
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o Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

o Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

» Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate
at -20°C for at least 2 hours (or overnight).

» Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash
the cell pellet once with PBS. Resuspend the cells in 500 uL of PI staining solution.

 Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

o Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate
software to deconvolute the DNA content histograms and determine the percentage of cells
in the GO/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Histone Acetylation

This protocol outlines the procedure for detecting changes in global histone H3 acetylation
following C646 treatment.

Materials:

Cancer cell line of interest

o Complete cell culture medium

» C646

o 6-well plates

o RIPA buffer with protease and phosphatase inhibitors
o BCA protein assay kit

o Laemmli sample buffer

o SDS-PAGE gels
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PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K9/K14), anti-total Histone H3
HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Lysis: Seed and treat cells with C646 as described in the previous protocols. After
treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 pg) with Laemmli sample
buffer and boil at 95°C for 5 minutes.

SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a
PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at
room temperature. Incubate the membrane with the primary antibody against acetylated
histone H3 overnight at 4°C. The next day, wash the membrane with TBST and incubate with
the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: After washing, add the ECL substrate and visualize the protein bands using an
imaging system.

Stripping and Re-probing: To normalize for loading, the membrane can be stripped and re-
probed with an antibody against total histone H3.
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In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of C646 in a

mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or NSG mice)
Cancer cell line of interest

Matrigel (optional)

C646

Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)[2]
Calipers for tumor measurement

Syringes and needles

Procedure:

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10”6 cells
in 100-200 uL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).
Monitor tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can
be calculated using the formula: (Length x Width?) / 2.

Treatment Administration: Once tumors reach the desired size, randomize the mice into
treatment and control groups. Administer C646 or vehicle solution to the mice via a suitable
route (e.g., intraperitoneal injection). The dosing regimen (dose and frequency) should be
optimized based on preliminary studies. A reported in vivo study used a dose that resulted in
a tumor volume reduction from 985.5 mm?3 to 394.7 mm3 in a MIAPaCa2 xenograft model.[6]

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the
study. At the end of the study, euthanize the mice and excise the tumors for further analysis
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Caption: C646 inhibits p300/CBP, blocking histone acetylation and oncogenic signaling.
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Caption: Workflow for evaluating C646's anti-tumor effects in vitro and in vivo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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